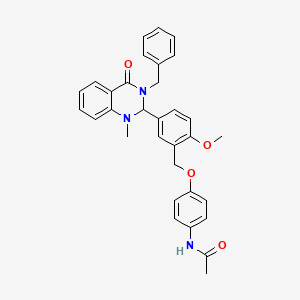
N-(4-((5-(3-Benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide is a complex organic compound with a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The quinazolinone scaffold is known for its diverse biological activities, making this compound a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Final Coupling: The final coupling step involves the reaction of the quinazolinone derivative with 4-(2-methoxybenzyloxy)phenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides for nucleophilic substitution; electrophilic reagents like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its quinazolinone core.
Biology: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop it as a therapeutic agent.
Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in drug development.
Mechanism of Action
The mechanism of action of N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone and 6,7-dimethoxy-4-quinazolinone share the quinazolinone core and exhibit similar biological activities.
Benzylated Compounds: Compounds with benzyl groups, such as benzyl benzoate and benzyl alcohol, have similar structural features and chemical reactivity.
Uniqueness
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy and benzyl groups, along with the quinazolinone core, make it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C32H31N3O4 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-[4-[[5-(3-benzyl-1-methyl-4-oxo-2H-quinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C32H31N3O4/c1-22(36)33-26-14-16-27(17-15-26)39-21-25-19-24(13-18-30(25)38-3)31-34(2)29-12-8-7-11-28(29)32(37)35(31)20-23-9-5-4-6-10-23/h4-19,31H,20-21H2,1-3H3,(H,33,36) |
InChI Key |
JILCQDCBYJJYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3N(C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)
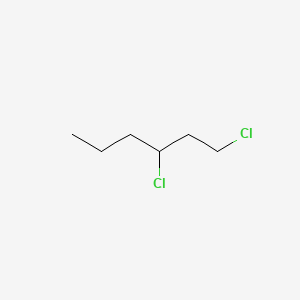
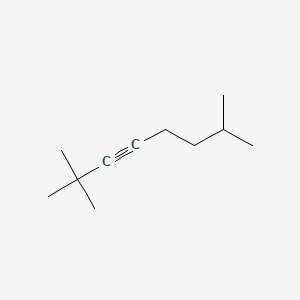
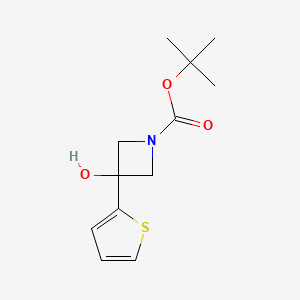
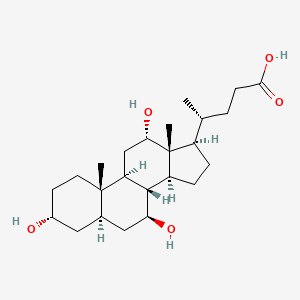
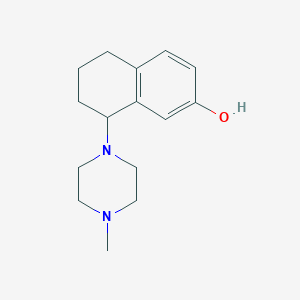
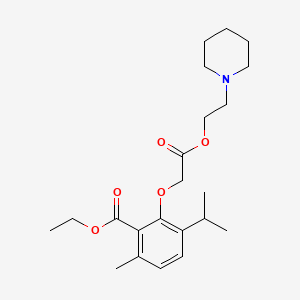
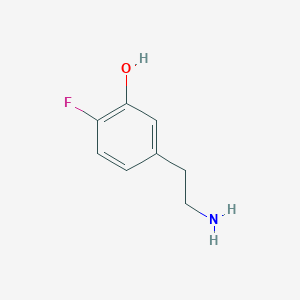
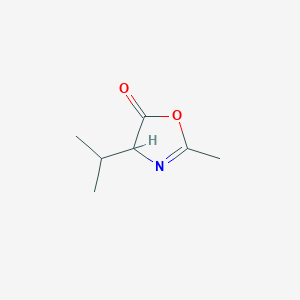
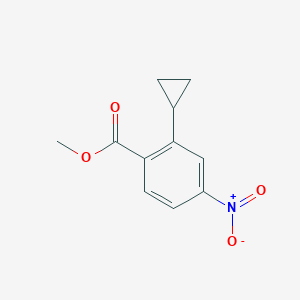
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)

